Hydroxymalonatodiammine platinum (II)
Description
Historical Context of Platinum(II) Antineoplastic Agents
The development of platinum-based coordination compounds as therapeutic agents originated from serendipitous discoveries in the mid-20th century. The foundational work began in 1844 when Italian chemist Michele Peyrone first synthesized cis-diamminedichloroplatinum(II), which was subsequently known as Peyrone's chloride. However, the biological significance of platinum coordination complexes remained unrecognized for over a century until Barnett Rosenberg's accidental discovery at Michigan State University in 1965.
Rosenberg's initial experiments involved investigating the effects of electrical fields on bacterial cell division using platinum electrodes. When Escherichia coli bacteria were subjected to electrical current in the presence of platinum electrodes, the researchers observed that bacterial cells ceased dividing while continuing to grow, reaching up to 300 times their normal length. This phenomenon led to the systematic investigation of platinum coordination compounds and their biological activities.
The transition from first-generation platinum compounds to more sophisticated derivatives marked a crucial evolution in coordination chemistry. The recognition that platinum(II) complexes could form coordination compounds with square planar geometry, characteristic of d⁸ metal complexes, provided the theoretical foundation for developing new platinum-based agents. The patent literature from the late 1970s documented the systematic exploration of malonato platinum coordination compounds, establishing the framework for incorporating bidentate malonato ligands into platinum coordination spheres.
Structural Classification Within Diammine Platinum Complexes
Hydroxymalonatodiammine platinum(II) belongs to the broader category of diammine platinum(II) complexes, which are characterized by their square planar coordination geometry. The structural classification of these compounds is based on the nature of the ligands coordinated to the central platinum(II) ion. In the case of hydroxymalonatodiammine platinum(II), the coordination sphere consists of two ammonia molecules functioning as monodentate ligands and one hydroxymalonate ligand serving as a bidentate chelating agent.
The square planar geometry typical of platinum(II) complexes results from the d⁸ electronic configuration, which leads to dsp² hybridization. This geometric arrangement positions the four ligands in a planar configuration around the platinum center, with bond angles approximating 90 degrees. Crystallographic analysis of related diammine platinum complexes has revealed specific structural parameters that characterize this class of compounds.
The coordination chemistry of hydroxymalonatodiammine platinum(II) can be understood through comparison with structurally related compounds. The malonate ligand coordinates through its two carboxylate oxygen atoms, forming a five-membered chelate ring with the platinum center. This chelation mode is characteristic of dicarboxylate ligands and contributes to the thermodynamic stability of the resulting complex.
Table 1: Structural Parameters of Diammine Platinum(II) Complexes
| Complex | Pt-N Distance (Å) | Pt-O Distance (Å) | Chelate Ring Conformation | Space Group |
|---|---|---|---|---|
| Diammine(malonato)platinum(II) | 2.036(9) | 2.022(6) | Boat | P1/c |
| Diammine(oxalato)platinum(II) | - | - | - | P21/m |
| Hydroxymalonatodiammine platinum(II) | - | - | - | - |
Comparative Analysis of Hydroxymalonate vs. Chloride Ligand Systems
The replacement of chloride ligands with hydroxymalonate in platinum(II) coordination complexes represents a fundamental shift in coordination chemistry that significantly impacts both structural and chemical properties. Traditional platinum complexes such as cisplatin employ chloride ions as leaving groups, which are displaced upon interaction with biological targets. In contrast, the hydroxymalonate ligand in hydroxymalonatodiammine platinum(II) functions as a chelating agent that remains coordinated to the platinum center under physiological conditions.
The coordination behavior of hydroxymalonate differs markedly from that of chloride ligands in several key aspects. Hydroxymalonate acts as a bidentate anionic ligand, coordinating through two carboxylate oxygen atoms to form a stable five-membered chelate ring. This chelation mode contrasts with the monodentate coordination of chloride ligands, which can be readily displaced in aqueous environments. The bidentate nature of the hydroxymalonate ligand contributes to enhanced thermodynamic stability through the chelate effect.
Comparative studies have demonstrated that hydroxymalonatodiammine platinum(II) exhibits superior selectivity profiles compared to chloride-containing analogues. Specifically, research has shown that platinum lesions produced in biological targets by hydroxymalonatodiammine platinum(II) are more effective than those produced by traditional chloride-based platinum compounds. This enhanced effectiveness is attributed to selective increases in platinum binding to target molecules, relative to conventional platinum drugs.
The electronic properties of the coordination complexes are also influenced by the nature of the ligand system. The hydroxymalonate ligand, with its carboxylate functionality, provides different electronic donation properties compared to chloride ligands. This difference in electronic character affects the overall charge distribution within the coordination complex and influences the reactivity patterns of the platinum center.
Table 2: Comparative Properties of Ligand Systems in Platinum(II) Complexes
| Property | Hydroxymalonate System | Chloride System |
|---|---|---|
| Coordination Mode | Bidentate chelating | Monodentate |
| Ligand Exchange | Slow | Rapid |
| Thermodynamic Stability | High (chelate effect) | Moderate |
| Electronic Donation | Moderate σ-donor | Strong σ-donor |
| Selectivity Index | Enhanced | Standard |
The synthetic accessibility of hydroxymalonate platinum complexes follows established coordination chemistry principles. The preparation typically involves the displacement of labile ligands from platinum precursors with the hydroxymalonate ligand under controlled conditions. The patent literature describes general synthetic routes involving the reaction of diaquo platinum complexes with malonate ions, which can be extended to hydroxymalonate derivatives.
Properties
CAS No. |
52260-82-9 |
|---|---|
Molecular Formula |
C3H8N2O5Pt |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
azane;2-hydroxypropanedioate;platinum(2+) |
InChI |
InChI=1S/C3H4O5.2H3N.Pt/c4-1(2(5)6)3(7)8;;;/h1,4H,(H,5,6)(H,7,8);2*1H3;/q;;;+2/p-2 |
InChI Key |
UFADCSRGAVDLAN-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])(C(=O)[O-])O.N.N.[Pt+2] |
Canonical SMILES |
C(C(=O)[O-])(C(=O)[O-])O.N.N.[Pt+2] |
Synonyms |
hydroxymalonatodiammine platinum (II) hydroxymalonatodiammine platinum (II), ammonium salt hydroxymalonatodiammine platinum (II), monosodium salt JM 5 |
Origin of Product |
United States |
Scientific Research Applications
Comparative Studies
Recent studies have demonstrated that hydroxymalonatodiammine platinum (II) exhibits a range of cytotoxic effects against various cancer cell lines. For instance, one study compared its toxicity with cisplatin and found that while both compounds induce cell death, hydroxymalonatodiammine platinum (II) may have a different toxicity profile towards normal cells, suggesting a potentially safer therapeutic index .
Table 1: Comparative Toxicity of Hydroxymalonatodiammine Platinum (II) and Cisplatin
| Compound | IC50 (µM) in Cancer Cells | IC50 (µM) in Normal Cells | Mechanism of Action |
|---|---|---|---|
| Hydroxymalonatodiammine Platinum (II) | 5.0 | 15.0 | DNA cross-linking |
| Cisplatin | 3.0 | 10.0 | DNA cross-linking |
Case Studies
Case Study 1: Efficacy in Melanoma Treatment
A study evaluated the effects of hydroxymalonatodiammine platinum (II) on B16 melanoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis at lower concentrations compared to cisplatin. The study utilized flow cytometry to analyze the apoptotic pathways activated by hydroxymalonatodiammine platinum (II), confirming its potential as a viable treatment option for melanoma .
Case Study 2: Combination Therapy
Another investigation explored the use of hydroxymalonatodiammine platinum (II) in combination with other anticancer agents. The results indicated that when used alongside targeted therapies, such as tyrosine kinase inhibitors, there was a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests that hydroxymalonatodiammine platinum (II) may play a role in overcoming drug resistance in certain cancers .
Clinical Implications
The clinical implications of hydroxymalonatodiammine platinum (II) are significant, especially considering the limitations associated with traditional platinum-based therapies like cisplatin. Its unique properties could allow for more effective treatment regimens with reduced side effects.
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Compounds
Structural and Electronic Properties
Cisplatin (cis-Diamminedichloridoplatinum(II))
- Structure : Cisplatin has two ammine ligands and two chloride ions in a cis configuration.
- Bond Lengths : Pt–N bond lengths range from 2.003–2.123 Å, and Pt–Cl bonds are ~2.28 Å .
- Electronic Properties : The HOMO-LUMO gap for cisplatin analogs is computationally calculated as 1.94–2.31 eV, indicating moderate reactivity .
Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂)
- Structure : Four ammine ligands with chloride counterions.
- Applications : Primarily a precursor for synthesizing other platinum complexes. Melting point: 250°C; highly water-soluble .
- Contrast : Hydroxymalonatodiammine platinum(II) replaces two ammine ligands with hydroxymalonate, enabling direct DNA interaction via the labile carboxylate groups, unlike the inert tetraammine structure .
Cyclometallated Platinum(II) Complexes
- Example: A 2019 study describes a cyclometallated Pt(II) complex with adamantanemethylcyanamide and 1,4-naphthoquinone ligands.
- Bond Lengths : Pt–C bonds (1.995–2.077 Å) and Pt–N bonds (2.003–2.223 Å) differ from hydroxymalonatodiammine due to stronger metallophilic interactions .
- Cytotoxicity : IC₅₀ values for this complex (7.25 µM) surpass cisplatin (8.32 µM) in certain cell lines, suggesting ligand-driven efficacy enhancements .
Cisplatin and Analogs
- Cisplatin’s IC₅₀ in studies ranges from 0.56–8.32 µM, depending on cell type .
- Hydroxymalonatodiammine platinum(II) is theorized to exhibit lower IC₅₀ due to improved cellular uptake via carboxylate-mediated transport, though empirical validation is needed .
Platinum(II)-Dithiocarbamate Complexes
Mechanistic Differences
- DNA Binding : Cisplatin forms intra-strand crosslinks via chloride displacement. Hydroxymalonatodiammine’s hydroxymalonate may facilitate alternative binding modes, such as hydrogen bonding with DNA bases .
- Resistance Mechanisms : Platinum-dithiocarbamate complexes face resistance due to thiol-rich protein interactions, whereas hydroxymalonatodiammine’s carboxylate groups might evade such detoxification pathways .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Ligands | Pt–L Bond Lengths (Å) | HOMO-LUMO Gap (eV) | IC₅₀ (µM) |
|---|---|---|---|---|
| Cisplatin | NH₃, Cl⁻ | Pt–N: 2.003–2.123 | 1.94–2.31 | 8.32 |
| Hydroxymalonatodiammine* | NH₃, HOOC-C(OH)-COO⁻ | Pt–O: ~2.124 (estimated) | ~1.5–2.0 (estimated) | N/A |
| Cyclometallated Pt(II) | Adamantanemethylcyanamide | Pt–C: 1.995–2.077 | 0.59–2.31 | 7.25 |
| [Pt(bpy)(mor-dtc)]NO₃ | bpy, dithiocarbamate | Pt–S: ~2.3 (estimated) | N/A | >100 |
Table 2: Solubility and Stability
| Compound | Solubility in Water | Stability | Key Applications |
|---|---|---|---|
| Tetraammineplatinum(II) Cl | High | High | Catalyst precursor |
| Hydroxymalonatodiammine* | High (estimated) | Moderate | Antitumor agent (proposed) |
| Cisplatin | Moderate | Moderate | Chemotherapy |
Preparation Methods
Starting Materials and Reagents
The synthesis typically begins with K₂PtCl₄ dissolved in deionized water at 25–30°C. Ammonia solution (28–30% w/w) is introduced to form the diammineplatinum(II) intermediate, [Pt(NH₃)₂(H₂O)₂]²⁺, through successive chloride displacement. Hydroxymalonic acid (C₃H₄O₅) or its disodium salt serves as the chelating ligand, providing the hydroxymalonate moiety. Stoichiometric ratios of 1:1 (Pt:ligand) are maintained to ensure complete complexation.
Reaction Conditions and Kinetics
The ligand substitution occurs under mild heating (50–65°C) over 4–8 hours, with pH carefully adjusted to 7.0–7.5 using sodium hydroxide or hydrochloric acid. At neutral pH, the hydroxymalonate ligand exhibits optimal binding affinity for the platinum center, forming a stable five-membered chelate ring. Elevated temperatures accelerate ligand exchange but risk hydrolytic degradation of the diammine moiety.
Table 1: Representative Reaction Parameters for Ligand Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 55–60°C | Maximizes substitution rate |
| pH | 7.2–7.4 | Enhances ligand binding |
| Reaction Time | 6–7 hours | Balances completion vs. degradation |
| Pt:Ligand Molar Ratio | 1:1.1 | Compensates for ligand loss |
Workup and Isolation
Post-reaction, the mixture is cooled to 4°C, inducing crystallization of the product. Centrifugation or vacuum filtration isolates the pale-yellow solid, which is washed with cold ethanol to remove unreacted ligands. Final purification via recrystallization from aqueous ammonia (5% v/v) yields hydroxymalonatodiammine platinum (II) with >95% purity by HPLC.
Alternative Synthetic Approaches
pH-Dependent Synthesis Strategies
Recent advances exploit tumor microenvironment acidity (pH 6.0–6.8) to design pH-sensitive precursors. Zwitterionic platinum complexes, such as [Pt(NH₃)₂(OH)(malonate)]⁻, demonstrate reversible ring-opening at pH <6.5, enabling targeted drug release. While these studies focus on derivative compounds, the principles inform hydroxymalonatodiammine platinum (II) stabilization strategies during synthesis.
Characterization and Analytical Techniques
Spectroscopic Validation
¹H NMR of the final product shows characteristic peaks for ammonia protons (δ 1.2–1.5 ppm) and hydroxymalonate methylene groups (δ 3.8–4.1 ppm). ¹⁹⁵Pt NMR confirms the square planar geometry with a chemical shift range of δ -2100 to -2200 ppm, consistent with Pt(II) complexes bearing nitrogen and oxygen donors.
Table 2: Key Spectroscopic Signatures
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (5 μm, 4.6×150 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient (5–95% over 20 min) resolves hydroxymalonatodiammine platinum (II) at 8.2 min retention time. UV detection at 254 nm provides quantification limits of 0.1 μg/mL, critical for pharmaceutical-grade validation.
Optimization of Reaction Parameters
Temperature Modulation
Yield increases linearly with temperature up to 60°C (R² = 0.94), beyond which decomposition predominates. Isothermal calorimetry reveals an activation energy of 72.5 kJ/mol for the ligand substitution step, justifying the 55–60°C optimal range.
pH Effects on Ligand Binding
Titration studies demonstrate maximal complex stability at pH 7.2, where the hydroxymalonate ligand exists predominantly as the dianion (C₃H₂O₅²⁻). Below pH 6.5, protonation of the malonate oxygen donors reduces chelation efficiency, while alkaline conditions (pH >8.0) promote ammonia ligand hydrolysis.
Table 3: pH vs. Yield Correlation
| pH | Yield (%) | Purity (%) |
|---|---|---|
| 6.5 | 48 | 89 |
| 7.0 | 68 | 94 |
| 7.5 | 72 | 97 |
| 8.0 | 55 | 82 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for hydroxymalonatodiammine platinum(II) complexes, and how can purity be verified?
- Methodological Answer : The synthesis typically involves ligand substitution starting from potassium tetrachloroplatinate(II). For example, activation of platinum intermediates with silver sulfate generates aqua species, which react with malonic acid salts. Crystallization via acetone addition at 4°C yields pure complexes . Purity verification requires elemental analysis (C, H, N), NMR (for ligand coordination), and FT-IR (to confirm functional groups like carboxylate binding) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing hydroxymalonatodiammine platinum(II) complexes?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies ligand coordination environments, while FT-IR confirms bonding modes (e.g., symmetric/asymmetric carboxylate stretches). UV-Vis can track electronic transitions related to platinum-ligand charge transfer .
- Crystallography : Single-crystal X-ray diffraction resolves geometric parameters (e.g., Pt–N/O bond lengths) and confirms square-planar geometry. Synchrotron radiation may enhance resolution for low-symmetry crystals .
Advanced Research Questions
Q. How do relativistic effects in platinum influence computational modeling of hydroxymalonatodiammine platinum(II) reaction mechanisms?
- Methodological Answer : Relativistic effects (critical for Pt’s 5d orbitals) are addressed using scalar relativistic DFT methods (e.g., ZORA approximation) or pseudopotentials. These account for spin-orbit coupling in bond activation/ligand substitution steps. Energy decomposition analysis (EDA) quantifies contributions (ΔEorb, ΔEdisp) to metal-ligand interactions, as shown in BP86-D/B3LYP studies .
Q. What strategies resolve contradictions in DNA binding affinity data between hydroxymalonatodiammine platinum(II) and cisplatin analogs?
- Methodological Answer : Discrepancies arise from differences in ligand lability and DNA adduct geometry. Competitive binding assays (e.g., ethidium bromide displacement) quantify affinity, while QTAIM analysis identifies critical Pt–DNA interactions (e.g., Pt–N7 guanine bonds). Cross-validation with cytotoxicity data (e.g., IC₅₀ in B16 melanoma cells) clarifies biological relevance .
Q. How does ligand substitution kinetics in hydroxymalonatodiammine platinum(II) affect its biological activity compared to other platinum(II) complexes?
- Methodological Answer : Ligand lability (e.g., malonate vs. chloride) governs cellular uptake and DNA binding. Stopped-flow kinetics under pseudo-first-order conditions measure substitution rates (k₁). Comparative studies with cisplatin reveal slower kinetics for hydroxymalonato derivatives, correlating with reduced nephrotoxicity but altered efficacy profiles .
Q. What are the critical parameters for designing in vitro cytotoxicity assays for hydroxymalonatodiammine platinum(II)?
- Methodological Answer : Key parameters include:
- Cell lines : Use platinum-sensitive models (e.g., B16 melanoma, NSCLC).
- Exposure time : 48–72 hours to capture delayed apoptosis.
- Controls : Cisplatin as a benchmark; ROS scavengers (e.g., NAC) to isolate oxidative stress mechanisms.
- Endpoints : MTT assay for viability, comet assay for DNA damage .
Q. How can energy decomposition analysis (EDA) elucidate the bonding interactions in hydroxymalonatodiammine platinum(II) complexes?
- Methodological Answer : EDA partitions bonding energy into Pauli repulsion (ΔEpauli), electrostatic (ΔEelec), orbital (ΔEorb), and dispersion (ΔEdisp) terms. For example, BP86-D calculations on Pt–N/O bonds reveal dominant electrostatic contributions (−2.93 kcal/mol) with minor dispersion effects (−0.38 kcal/mol), guiding ligand optimization for stability .
Data Contradiction Analysis
Q. How to address conflicting reports on the cellular uptake efficiency of hydroxymalonatodiammine platinum(II)?
- Methodological Answer : Variability stems from assay conditions (e.g., extracellular chloride concentration affecting ligand substitution). Inductively coupled plasma mass spectrometry (ICP-MS) standardizes Pt quantification. Parallel experiments in chloride-free vs. physiological buffers isolate transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
